Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 4th positions, a keto group at the 6th position, and an ethyl ester group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate using bromine or a brominating agent. The reaction is carried out in the presence of a solvent such as acetic acid or methanol, and the temperature is maintained at a specific range to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the keto group can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2,4-dimethyl-6-oxo-6H-pyran-3-carboxylate
- 6-Bromo-2-oxo-benzothiazole-3-carboxylic acid ethyl ester
- 5-(2,5-Dimethyl-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 5-bromo-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and keto functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 5-bromo-2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12BrNO3/c1-4-15-10(14)7-5(2)8(11)9(13)12-6(7)3/h4H2,1-3H3,(H,12,13) |
InChI Key |
QCHKKQCEZOHQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C(=C1C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.